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Compound of Interest

Compound Name: 4-Bromo-2-chloro-3-methylphenol

Cat. No.: B2693457 Get Quote

CAS Number: 1799612-08-0

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-3-
methylphenol, a halogenated aromatic compound of interest to researchers and professionals

in drug development and chemical synthesis. Due to the limited availability of direct

experimental data for this specific molecule, this guide synthesizes known information with a

scientifically grounded analysis of its structural analogs. The document covers its chemical

identity, inferred physicochemical properties, a plausible synthetic pathway, expected reactivity,

and predicted spectroscopic characteristics. Furthermore, it discusses potential biological

activities and toxicological considerations based on the broader class of halogenated phenols.

This guide is intended to serve as a foundational resource, highlighting both what is known and

the areas requiring further empirical investigation.

Introduction: The Significance of Halogenated
Phenols
Halogenated phenols represent a broad class of organic compounds that have garnered

significant attention in medicinal chemistry, materials science, and environmental science. The

introduction of halogen atoms onto a phenol scaffold can dramatically alter its electronic

properties, lipophilicity, and metabolic stability, leading to a wide range of biological activities.[1]

These compounds are utilized as intermediates in the synthesis of pharmaceuticals,
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agrochemicals, and other specialty chemicals.[1] 4-Bromo-2-chloro-3-methylphenol, with its

specific substitution pattern, presents a unique combination of steric and electronic features

that make it a compelling, albeit understudied, molecule for further investigation.

Chemical and Physical Properties
Direct experimental data for 4-Bromo-2-chloro-3-methylphenol is not extensively reported in

the literature. However, its fundamental properties can be reliably predicted and are available

from chemical databases.

Property Value Source

CAS Number 1799612-08-0 [2][3]

Molecular Formula C₇H₆BrClO [3]

Molecular Weight 221.48 g/mol [3]

IUPAC Name
4-bromo-2-chloro-3-

methylphenol
[3]

Predicted XLogP3 3.2 [3]

Predicted Hydrogen Bond

Donor Count
1 [3]

Predicted Hydrogen Bond

Acceptor Count
1 [3]

Predicted Rotatable Bond

Count
0 [3]

The predicted octanol-water partition coefficient (XLogP3) of 3.2 suggests that 4-Bromo-2-
chloro-3-methylphenol is a lipophilic compound, a characteristic that often correlates with

membrane permeability and potential for bioaccumulation.

Synthesis and Reactivity
Proposed Synthetic Pathway
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While a specific, validated synthesis for 4-Bromo-2-chloro-3-methylphenol is not readily

available in peer-reviewed literature, a plausible synthetic route can be devised based on

established organic chemistry principles for the halogenation of substituted phenols. A logical

precursor for this synthesis is 2-chloro-3-methylphenol. The synthesis of 2-chloro-3-

methylphenol itself can be challenging due to the directing effects of the hydroxyl and methyl

groups on the cresol starting material, which tend to favor other isomers.[4] However, methods

for its preparation have been reported, for instance, through the diazotization of 2-amino-6-

chlorotoluene followed by hydrolysis.

The subsequent and final step would be the regioselective bromination of 2-chloro-3-

methylphenol. The hydroxyl group is a strongly activating, ortho, para-director, while the chloro

and methyl groups are also ortho, para-directing, albeit with different activating or deactivating

strengths. The interplay of these directing effects will govern the position of bromination. Given

that the position para to the strongly activating hydroxyl group is already occupied by the

bromine atom in the target molecule, the bromination would need to occur at one of the ortho

positions. The regioselectivity of phenol bromination can be influenced by the choice of

brominating agent and reaction conditions.[5][6][7]

A potential synthetic workflow is proposed below:

Starting Material

Bromination Product

2-Chloro-3-methylphenol

e.g., NBS, Br₂

Reaction

4-Bromo-2-chloro-3-methylphenol

e.g., CH₃CN, CH₂Cl₂

e.g., Acid catalyst (optional)
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Caption: Proposed synthetic workflow for 4-Bromo-2-chloro-3-methylphenol.

Experimental Protocol (Hypothetical):

Dissolution: Dissolve 2-chloro-3-methylphenol in a suitable aprotic solvent (e.g., acetonitrile

or dichloromethane) in a round-bottom flask under an inert atmosphere.

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Addition of Brominating Agent: Slowly add a solution of a brominating agent, such as N-

Bromosuccinimide (NBS) or a dilute solution of bromine, to the reaction mixture with

constant stirring. The choice of brominating agent and the potential use of a catalyst would

be critical for achieving the desired regioselectivity.[8]

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium

thiosulfate solution) if bromine was used. Extract the product into an organic solvent, wash

with brine, and dry over anhydrous sodium sulfate.

Purification: Purify the crude product by column chromatography on silica gel to isolate 4-
Bromo-2-chloro-3-methylphenol.

Disclaimer: This is a proposed protocol and would require optimization and validation.

Expected Reactivity
The reactivity of 4-Bromo-2-chloro-3-methylphenol will be largely dictated by the phenolic

hydroxyl group and the aromatic ring substituted with electron-withdrawing (chloro, bromo) and

electron-donating (methyl, hydroxyl) groups.

Electrophilic Aromatic Substitution: The phenol ring is activated towards further electrophilic

substitution, with the hydroxyl group being a strong ortho, para-director. However, the

existing substituents will influence the position of any subsequent substitution.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions

such as etherification, esterification, and O-alkylation.
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Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens may

render the aromatic ring susceptible to nucleophilic aromatic substitution under certain

conditions, although this is generally less favorable than electrophilic substitution on a

phenol ring.

Spectroscopic Characterization (Predicted)
Direct spectroscopic data for 4-Bromo-2-chloro-3-methylphenol is not readily available.

However, we can predict the key features of its NMR, IR, and Mass Spectra based on the

analysis of its structural isomers and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be

influenced by the electronic effects of the substituents.[9][10][11] The hydroxyl proton signal

is typically a broad singlet, and its chemical shift is concentration and solvent-dependent. Its

identity can be confirmed by a D₂O exchange experiment.[12]

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The

carbon attached to the hydroxyl group (ipso-carbon) will be significantly deshielded.[13] The

chemical shifts of the other aromatic carbons will be influenced by the inductive and

resonance effects of the substituents.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-2-chloro-3-methylphenol is expected to exhibit characteristic

absorption bands for the functional groups present.[14][15][16]

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching

vibration of the hydroxyl group, broadened by hydrogen bonding.[17]

C-O Stretch: An absorption band around 1200 cm⁻¹ corresponding to the C-O stretching

vibration.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Characteristic bands in the 1450-1600 cm⁻¹ region.
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C-Br and C-Cl Stretches: These will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation

patterns. The presence of bromine and chlorine will result in isotopic peaks (M+2, M+4, etc.)

with predictable relative intensities. Common fragmentation pathways for phenols include the

loss of CO, CHO, and cleavage of the C-C bonds of the aromatic ring.[18][19][20][21] The

fragmentation of halogenated aromatic compounds can also involve the loss of halogen atoms.

[22]

Potential Biological Activity and Toxicological
Profile
Medicinal Chemistry Relevance
Halogenated phenols are known to exhibit a wide range of biological activities, including

antimicrobial, antifungal, and anticancer properties. The specific substitution pattern of 4-
Bromo-2-chloro-3-methylphenol could impart unique pharmacological properties. Further

screening and biological evaluation would be necessary to determine its potential as a lead

compound in drug discovery.

Toxicological Considerations
Chlorophenols and their derivatives are recognized as environmental pollutants, and their

toxicity is a subject of concern.[1][23][24] The toxicity of halogenated phenols generally

increases with the degree of halogenation.[25][26][27][28] These compounds can be persistent

in the environment and may have adverse effects on human health and ecosystems.[1]

General Toxicological Profile of Halogenated Phenols:

Acute Toxicity: Can cause irritation to the skin, eyes, and respiratory tract. Higher exposures

may lead to more severe systemic effects.[29]

Chronic Toxicity: Long-term exposure has been associated with a range of health issues.[29]

Carcinogenicity and Mutagenicity: Some chlorinated phenols are classified as potential

carcinogens.[1]
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Endocrine Disruption: Halogenated phenols can interfere with the endocrine system.

Given these general trends, it is prudent to handle 4-Bromo-2-chloro-3-methylphenol with

appropriate safety precautions in a laboratory setting. A full toxicological assessment of this

specific compound is warranted.

Conclusion and Future Directions
4-Bromo-2-chloro-3-methylphenol is a halogenated phenol with a unique substitution pattern

that suggests potential for interesting chemical and biological properties. While direct

experimental data is currently limited, this guide provides a comprehensive overview based on

established chemical principles and data from related compounds. The proposed synthetic

route offers a starting point for its preparation, and the predicted spectroscopic data can aid in

its characterization. Further research is needed to elucidate its precise physicochemical

properties, reactivity, and biological activity. Such studies will be crucial in determining the

potential applications of this compound in medicinal chemistry and other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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